

Aminooxy-amido-PEG4-propargyl: A Technical Overview for Advanced Bioconjugation

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Compound of Interest

Compound Name: *Aminooxy-amido-PEG4-propargyl*

Cat. No.: *B8103932*

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For Researchers, Scientists, and Drug Development Professionals

Aminooxy-amido-PEG4-propargyl is a bifunctional, polyethylene glycol (PEG)-based linker molecule that is increasingly utilized in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a terminal aminooxy group and a propargyl group, enables the precise and stable ligation of molecules through distinct chemical reactions. This technical guide provides a comprehensive overview of its product specifications, applications, and a conceptual framework for its use in experimental workflows.

Core Product Specifications

The following table summarizes the key quantitative data for **Aminooxy-amido-PEG4-propargyl**, providing a clear reference for its chemical and physical properties.

Property	Value	References
CAS Number	2253965-03-4	[1][2][3]
Molecular Formula	C13H24N2O6	[1][3]
Molecular Weight	304.34 g/mol	[1][3]
Purity	>96%	[1]
SMILES	<chem>NOCC(=O)NCCOCCOCCOCCOCC#C</chem>	[1][3]
Appearance	(Not explicitly stated in provided results)	
Solubility	Soluble in water, DMSO, DCM, DMF	[4]
Storage Conditions	Store at -20°C	[3][5]
Shelf Life	3 years (when stored properly)	[3]

Key Applications in Bioconjugation

Aminooxy-amido-PEG4-propargyl serves as a versatile tool for researchers, primarily in the construction of complex biomolecular architectures. Its bifunctional nature allows for a two-step, orthogonal conjugation strategy.

The aminooxy group readily reacts with aldehyde or ketone moieties to form a stable oxime linkage. This reaction is highly specific and proceeds efficiently under mild aqueous conditions, making it ideal for the modification of biomolecules such as proteins, glycoproteins, and antibodies that have been engineered or chemically modified to present a carbonyl group.

The propargyl group, a terminal alkyne, is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring with an azide-functionalized molecule. The high efficiency, specificity, and biocompatibility of the CuAAC reaction have made it a cornerstone of modern bioconjugation techniques.

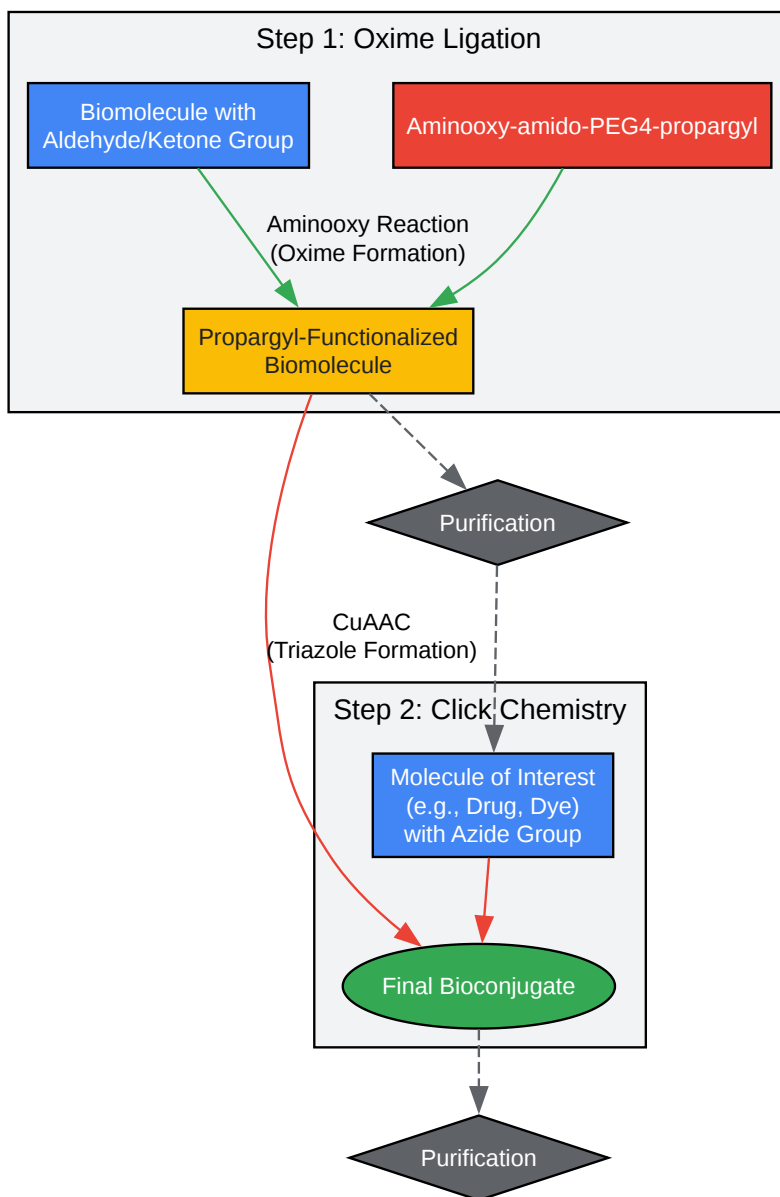
This dual reactivity makes **Aminooxy-amido-PEG4-propargyl** a valuable linker for:

- Antibody-Drug Conjugate (ADC) Synthesis: It can be used as a non-cleavable linker to attach cytotoxic payloads to antibodies, leveraging the specificity of the antibody to deliver the drug to target cells.[2][3][6][7]
- PROTAC Development: As a PEG-based linker, it is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit specific proteins for degradation.[8]
- Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
- Fluorescent Labeling and Imaging: Attachment of fluorescent dyes or imaging agents to biomolecules for visualization and tracking.

Conceptual Experimental Workflow

While specific, detailed experimental protocols are often application-dependent and proprietary, the following diagram illustrates the general workflow for utilizing **Aminoxy-amido-PEG4-propargyl** in a two-step bioconjugation process.

Conceptual Workflow for Bioconjugation using Aminoxy-amido-PEG4-propargyl

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Caption: A diagram illustrating the two-step conjugation strategy using **Aminooxy-amido-PEG4-propargyl**.

General Experimental Considerations

Oxime Ligation:

- **pH:** The reaction is typically carried out in a slightly acidic buffer (pH 4.5-5.5) to catalyze the formation of the oxime bond.
- **Stoichiometry:** A molar excess of the **Aminooxy-amido-PEG4-propargyl** linker is often used to ensure complete reaction with the biomolecule.
- **Purification:** After the reaction, excess linker and byproducts are removed, commonly through size-exclusion chromatography (SEC) or dialysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- **Catalyst:** A copper(I) source is required. This is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
- **Ligand:** A copper-chelating ligand, such as TBTA or THPTA, is typically included to stabilize the copper(I) catalyst and improve reaction efficiency, particularly in aqueous media.
- **Inert Atmosphere:** To prevent the oxidation of the copper(I) catalyst, the reaction may be performed under an inert atmosphere (e.g., nitrogen or argon).
- **Purification:** The final bioconjugate is purified to remove the copper catalyst, excess reagents, and any unreacted starting materials. This can be achieved using methods such as SEC, affinity chromatography, or dialysis.

Handling and Storage:

- The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.^[5]

- For long-term storage, it is recommended to keep the product at -20°C in a tightly sealed container.[3][5] Stock solutions should be prepared and stored according to the manufacturer's recommendations, often at -20°C or -80°C for extended stability.[2][9]

This technical guide provides a foundational understanding of **Aminooxy-amido-PEG4-propargyl** for its application in advanced bioconjugation. For specific experimental protocols, researchers should refer to relevant publications in their field of interest and consult the manufacturer's documentation for the specific lot of the reagent.

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